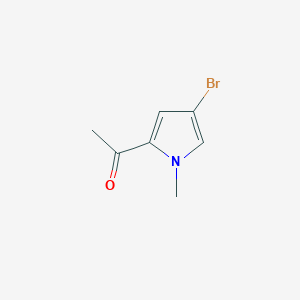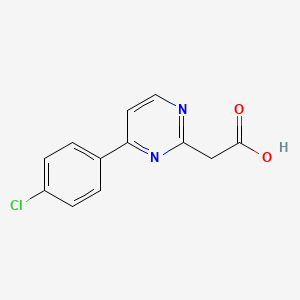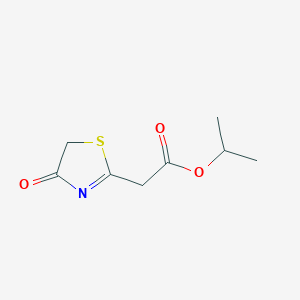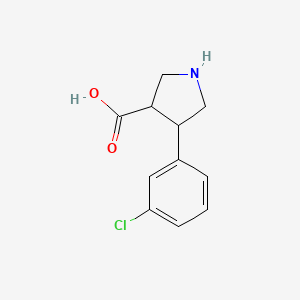
1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)ethan-1-one is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a bromine atom at the fourth position and a methyl group at the first position of the pyrrole ring, along with an ethanone group at the second position. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)ethan-1-one typically involves the bromination of 1-methyl-1H-pyrrole followed by acylation. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The acylation step involves the reaction of the brominated pyrrole with an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions: 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products:
Substitution Reactions: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or alkanes.
科学的研究の応用
1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)ethan-1-one exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine atom and ethanone group play crucial roles in its reactivity and interactions with molecular targets.
類似化合物との比較
1-(1H-Pyrrol-2-yl)ethan-1-one: Lacks the bromine and methyl groups, leading to different reactivity and applications.
1-(4-Bromo-1H-pyrrol-2-yl)ethan-1-one: Lacks the methyl group, affecting its steric and electronic properties.
1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one: Contains additional chlorine atoms, leading to different chemical behavior and applications.
Uniqueness: 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)ethan-1-one is unique due to the presence of both bromine and methyl groups on the pyrrole ring, which influence its reactivity and make it a valuable intermediate in organic synthesis.
特性
分子式 |
C7H8BrNO |
|---|---|
分子量 |
202.05 g/mol |
IUPAC名 |
1-(4-bromo-1-methylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)7-3-6(8)4-9(7)2/h3-4H,1-2H3 |
InChIキー |
KHADFIPNBYXHRK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CN1C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Cyclohexyl-2-[4-ethyl-5-(4-methoxy-benzyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B12500027.png)


![2-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine](/img/structure/B12500039.png)


![1-(2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500069.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12500080.png)
![5-({3-Methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12500089.png)

![Ethyl 2-(morpholin-4-yl)-5-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12500096.png)

![1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B12500103.png)
![5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12500104.png)
